molecular formula C22H22N2O3S B2531750 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide CAS No. 921514-78-5

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide

Cat. No. B2531750
CAS RN: 921514-78-5
M. Wt: 394.49
InChI Key: UTCOKNAQWQFOIR-UHFFFAOYSA-N
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Description

The compound "4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide" is a structurally complex molecule that may have potential biological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological evaluation, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the use of starting materials that are of interest in drug chemistry. For example, one study reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, a non-steroidal anti-inflammatory drug . Another study describes a microwave-assisted, solvent-free synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . These methods highlight the importance of efficient synthesis techniques, such as microwave irradiation, in the production of benzamide derivatives, which could be applicable to the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. One paper discusses the structural characterization of four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which exhibit different modes of supramolecular aggregation and molecular conformations . These findings suggest that subtle changes in the molecular structure of benzamide derivatives can significantly affect their physical properties and interactions, which is likely true for the compound under analysis as well.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on the functional groups present in their structure. The study on N-phenoxyamides demonstrates base-controlled cyclization reactions to selectively construct benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives . This indicates that the presence of phenoxyamide groups in a molecule can lead to different reaction pathways, which could be relevant for understanding the reactivity of the compound "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of different substituents on the benzamide ring can lead to order versus disorder in the crystalline state, as well as variations in hydrogen bonding patterns . Additionally, the evaluation of anticancer activity and molecular docking studies can provide insights into the biological properties and potential mechanisms of action of these compounds . Such analyses are essential for predicting the behavior of new benzamide derivatives, including the compound of interest.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research has explored the synthesis and oxidation processes involving benzofuran derivatives, which are structurally related to the query compound. For instance, Levai et al. (2002) describe the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, providing insights into transformations that could be applicable to the manipulation or synthesis of related benzamide compounds (Levai et al., 2002). This work illustrates the potential for creating novel derivatives through oxidative processes.

Medicinal Chemistry Applications

Several studies focus on benzamide derivatives for their biological and pharmacological applications. For example, the synthesis and biological evaluation of benzamide compounds, as reported by Saeed et al. (2015), highlight the potential of such molecules in binding to nucleotide protein targets, suggesting avenues for drug discovery and development (Saeed et al., 2015).

Materials Science and Catalysis

Compounds related to the query chemical have been investigated for their roles in materials science and as catalysts. For instance, the synthesis of thiadiazolobenzamide and its complexes with nickel and palladium points to applications in catalysis and materials chemistry, as detailed by Adhami et al. (2012) (Adhami et al., 2012). Such research indicates the versatility of benzamide derivatives in creating complex materials with specific chemical properties.

Anticancer and Antimicrobial Activity

The exploration of benzamide derivatives in anticancer and antimicrobial applications is a significant area of research. Tiwari et al. (2017) synthesized thiadiazole and benzamide hybrids, evaluating their in vitro anticancer activity against various human cancer cell lines, showcasing the therapeutic potential of these compounds (Tiwari et al., 2017).

properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-14-13-28-21(23-14)24-20(25)16-9-7-15(8-10-16)12-26-18-6-4-5-17-11-22(2,3)27-19(17)18/h4-10,13H,11-12H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCOKNAQWQFOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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